molecular formula C22H20N4O4S2 B11496294 3,4-diamino-N,N'-bis(4-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide

3,4-diamino-N,N'-bis(4-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide

Cat. No.: B11496294
M. Wt: 468.6 g/mol
InChI Key: KFYZBBRKVLBFTM-UHFFFAOYSA-N
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Description

3,4-DIAMINO-N2,N5-BIS(4-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE: is a complex organic compound with a molecular formula of C22H20N4O4S2 and a molecular weight of 468.549 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DIAMINO-N2,N5-BIS(4-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE typically involves the condensation of appropriate aromatic amines with thieno[2,3-b]thiophene derivatives under controlled conditions. Common synthetic methods include:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-DIAMINO-N2,N5-BIS(4-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: The presence of methoxy groups in 3,4-DIAMINO-N2,N5-BIS(4-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE imparts unique electronic properties, making it particularly suitable for applications in organic electronics and medicinal chemistry. Its ability to undergo various chemical reactions and its potential pharmacological properties further distinguish it from similar compounds.

Properties

Molecular Formula

C22H20N4O4S2

Molecular Weight

468.6 g/mol

IUPAC Name

3,4-diamino-2-N,5-N-bis(4-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide

InChI

InChI=1S/C22H20N4O4S2/c1-29-13-7-3-11(4-8-13)25-20(27)18-16(23)15-17(24)19(32-22(15)31-18)21(28)26-12-5-9-14(30-2)10-6-12/h3-10H,23-24H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

KFYZBBRKVLBFTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)NC4=CC=C(C=C4)OC)N

Origin of Product

United States

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